Product packaging for Iron(III) oxalate hexahydrate(Cat. No.:CAS No. 19469-07-9)

Iron(III) oxalate hexahydrate

Cat. No.: B1144222
CAS No.: 19469-07-9
M. Wt: 483.83868
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Description

Significance in Coordination Chemistry Research

The tris(oxalato)ferrate(III) anion within the compound is a versatile building block in the synthesis of more complex coordination compounds. The oxalate (B1200264) ligands can bridge multiple metal centers, leading to the formation of coordination polymers with extended network structures. This characteristic is fundamental to its role as a precursor in creating novel materials with specific magnetic and catalytic properties.

The coordination environment of the iron(III) ion in this compound is a subject of detailed spectroscopic study. Mössbauer spectroscopy has been instrumental in confirming the high-spin iron(III) state within a distorted octahedral environment. These studies provide crucial insights into the electronic structure and bonding within the complex, which are essential for predicting and understanding its reactivity.

Relevance as a Model System for Metal-Organic Photochemistry

Iron(III) oxalate hexahydrate is a classic model system for investigating the photochemistry of metal carboxylate complexes. escholarship.org Upon absorption of ultraviolet (UV) light, the compound undergoes a ligand-to-metal charge transfer (LMCT). escholarship.orgcdnsciencepub.com This process involves the transfer of an electron from an oxalate ligand to the iron(III) center, resulting in its reduction to iron(II) and the decomposition of the oxalate to carbon dioxide. escholarship.orgcdnsciencepub.com

The primary photochemical process is the intramolecular electron transfer, which occurs on an ultrafast timescale, forming a primary radical complex. researchgate.net This initial step is followed by the dissociation of the oxidized oxalate ligand. escholarship.org The study of these elementary steps in iron(III) oxalate provides a foundational understanding of photochemical reactions in more complex systems, such as those found in atmospheric and aquatic environments. escholarship.orgresearchgate.net

Key Photochemical Reactions of Iron(III) Oxalate
Reaction StepDescriptionKey Species Involved
PhotoexcitationAbsorption of a photon leads to a ligand-to-metal charge transfer (LMCT) state.[Fe(C₂O₄)₃]³⁻, hν
Electron TransferAn electron is transferred from the oxalate ligand to the Fe(III) center. escholarship.org[Fe(C₂O₄)₃]³⁻ → [Fe(C₂O₄)₂(C₂O₄⁻)]³⁻
DecompositionThe oxidized oxalate radical decomposes, releasing carbon dioxide. cdnsciencepub.comnih.gov[Fe(C₂O₄)₂(C₂O₄⁻)]³⁻ → [Fe(C₂O₄)₂]²⁻ + 2CO₂

Role in the Development of Advanced Functional Materials

This compound serves as a valuable precursor for the synthesis of various advanced functional materials, particularly iron-based nanoparticles. guidechem.com Thermal decomposition of the compound is a common method to produce iron oxides, such as maghemite (γ-Fe₂O₃) and hematite (B75146) (α-Fe₂O₃). wikipedia.org The phase and properties of the resulting iron oxide can be controlled by adjusting the synthesis conditions. acs.org

These iron oxide nanoparticles have a wide range of applications, including in magnetic recording media and as catalysts. guidechem.comwikipedia.org For instance, iron magnetic nanoparticles with surface modifications have been prepared using iron(III) oxalate as the precursor. guidechem.com Furthermore, research has explored its use as a cost-effective material for the positive electrode in lithium-ion batteries, demonstrating the ability to reversibly intercalate lithium ions. acs.orgresearchgate.net

Applications of this compound in Materials Synthesis
Material SynthesizedSynthesis MethodKey Application
Iron Oxide Nanoparticles (e.g., γ-Fe₂O₃, α-Fe₂O₃)Thermal Decomposition. wikipedia.orgMagnetic recording media, catalysts. guidechem.comwikipedia.org
Lithium-Iron Battery ElectrodesElectrochemical lithiation. acs.orgEnergy storage.
Iron-based CatalystsVarious synthesis routes. cymitquimica.comCatalysis. cymitquimica.com

Context in Environmental Chemical Processes

The photochemical properties of iron(III) oxalate are highly relevant to environmental chemistry, particularly in the context of atmospheric and aquatic systems. escholarship.org In sunlit natural waters and atmospheric aerosols, iron is often complexed with organic molecules like oxalate. escholarship.org The photolysis of these iron(III)-carboxylate complexes is a significant pathway for the degradation of dissolved organic matter and can influence the redox cycling of iron. escholarship.org

The photolysis of iron(III) oxalate can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidants capable of degrading a wide range of organic pollutants. appliedmineralogy.comwaseda.ac.jp This has led to research into its use in advanced oxidation processes (AOPs) for water treatment. nih.goveeer.orgeeer.org For example, the Fenton-like processes involving iron(III) oxalate can effectively degrade persistent organic pollutants. appliedmineralogy.comnih.gov The study of the ferrihydrite-oxalate system, for instance, provides insights into the photochemical behavior of iron and oxalate at mineral-water interfaces, which is crucial for understanding the fate of contaminants in the environment. appliedmineralogy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Fe2O18 B1144222 Iron(III) oxalate hexahydrate CAS No. 19469-07-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);oxalate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXIZVVTJVNNRX-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Fe2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724679
Record name Iron(3+) ethanedioate--water (2/3/6)
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Molecular Weight

483.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166897-40-1
Record name Iron(3+) ethanedioate--water (2/3/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diiron trioxalate hexahydrate
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Synthetic Methodologies and Precursor Chemistry

Laboratory-Scale Preparation Routes

Several well-established methods are employed for the laboratory preparation of iron(III) oxalate (B1200264) hexahydrate. These routes typically involve the reaction of an iron(III) source with oxalic acid or an oxalate salt in an aqueous medium.

A common and straightforward method for synthesizing iron(III) oxalate hexahydrate involves a two-step process. The first step is the precipitation of iron(III) hydroxide (B78521) from an aqueous solution of an iron(III) salt, such as ferric chloride (FeCl₃), by the addition of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). This is a neutralization reaction that yields a reddish-brown precipitate of iron(III) hydroxide, Fe(OH)₃. researchgate.netacs.org

FeCl₃(aq) + 3KOH(aq) → Fe(OH)₃(s) + 3KCl(aq)

2Fe(OH)₃(s) + 3H₂C₂O₄(aq) + 6H₂O(l) → Fe₂(C₂O₄)₃·6H₂O(s) + 6H₂O(l)

A similar approach involves the oxidation of a ferrous salt, such as ferrous ammonium (B1175870) sulfate, in the presence of oxalic acid. The resulting ferrous oxalate is then oxidized to ferric oxalate using an oxidizing agent like hydrogen peroxide. quizlet.com

Table 1: Example Reagents for Aqueous Precipitation of this compound

Iron Source Base Oxalate Source Oxidizing Agent (if applicable)
Ferric chloride (FeCl₃)Potassium hydroxide (KOH)Oxalic acid (H₂C₂O₄)Not applicable
Ferric chloride (FeCl₃)Sodium hydroxide (NaOH)Oxalic acid (H₂C₂O₄)Not applicable
Ferrous ammonium sulfateNot applicableOxalic acid (H₂C₂O₄)Hydrogen peroxide (H₂O₂)

Iron(III) oxalate can also be synthesized through the direct reaction of iron(III) oxide (Fe₂O₃) with an aqueous solution of oxalic acid. rsc.org This method avoids the intermediate step of preparing iron(III) hydroxide. The reaction is represented by the following equation:

Fe₂O₃(s) + 3H₂C₂O₄(aq) + 3H₂O(l) → Fe₂(C₂O₄)₃·6H₂O(aq)

This reaction is reported to be slow at room temperature but can be accelerated by heating the solution. rsc.org The resulting iron(III) oxalate is in solution and can be crystallized out as the hexahydrate.

While specific detailed procedures for the direct hydration of anhydrous iron(III) oxalate to its hexahydrate form are not extensively documented in the reviewed literature, the formation of hydrated forms is inherent to synthesis methods conducted in aqueous solutions. The degree of hydration is influenced by the crystallization conditions, such as temperature and solvent composition. The hexahydrate is the commonly isolated form when crystallization occurs from a purely aqueous medium under controlled temperature conditions. The thermal dehydration of this compound has been studied, indicating that the water molecules are lost in stages to form lower hydrates and eventually the anhydrous salt. holowiki.org This suggests that the reverse process, hydration, would involve exposing the anhydrous or lower hydrate (B1144303) forms to a controlled humidity environment or recrystallization from water.

The selective synthesis of different crystalline forms or polymorphs of this compound is not well-documented in the available literature. However, research on related compounds, such as the iron(III) phosphate (B84403) oxalate system, has demonstrated the existence of polymorphism. researchgate.netumass.edu In that system, different polymorphs have been isolated by varying the synthesis conditions, such as the amount of water used in hydrothermal synthesis. researchgate.net This suggests that the crystalline form of iron-containing oxalate compounds can be influenced by the reaction environment. For iron(III) oxalate, controlling crystallization conditions like the rate of cooling, solvent composition (e.g., water-ethanol mixtures), and the presence of additives could potentially lead to the formation of different crystalline habits or even polymorphs, though specific methods for this compound are not detailed.

Controlled Synthesis for Tailored Properties and Morphologies

The physical and chemical properties of this compound, such as crystal size, purity, and morphology, can be tailored by carefully controlling the synthesis parameters.

The reaction conditions play a crucial role in the synthesis of this compound and the characteristics of the final product.

Temperature: Temperature influences both the reaction kinetics and the solubility of the product. For instance, in the direct reaction of iron(III) oxide with oxalic acid, heating accelerates the slow reaction. rsc.org In precipitation methods, temperature control is critical during certain steps. For example, when using hydrogen peroxide as an oxidizing agent, the temperature is often maintained within a specific range, such as 40°C to 50°C, to control the reaction rate and prevent unwanted side reactions or decomposition. nih.gov Heating is also employed to coagulate fine precipitates, making them easier to separate from the solution. nih.gov

pH: The pH of the reaction medium is a critical factor that affects the speciation of iron-oxalate complexes in solution. researchgate.net The formation of the desired iron(III) oxalate complex and its subsequent precipitation are highly pH-dependent. In aqueous precipitation methods starting from ferric chloride, the initial step of precipitating iron(III) hydroxide occurs in a basic medium. The subsequent reaction with oxalic acid proceeds in an acidic environment. The final pH of the solution can influence the completeness of the precipitation and the purity of the product. weebly.com

Reaction Time: The duration of the reaction and the time allowed for crystallization are important for achieving a good yield and well-formed crystals. In many procedures, after the reactants are mixed and the initial reaction occurs, a certain amount of time is allowed for the precipitate to form and settle. Similarly, the crystallization process is often allowed to proceed over a period, sometimes at reduced temperatures, to maximize the yield of crystalline this compound. nih.gov For instance, a common step is to allow the final solution to stand in an ice bath for a period, such as 20 minutes, to promote crystallization. nih.gov

Table 2: Influence of Reaction Parameters on Product Characteristics

Parameter Influence on Product Characteristics
Temperature Affects reaction rate, solubility, and can be used to control particle size through coagulation of precipitates.
pH Determines the speciation of iron-oxalate complexes in solution and is crucial for the precipitation of the desired product.
Reaction Time Influences the completeness of the reaction, crystal growth, and overall yield of the final product.

Production of Nanosized Particles and Amorphous Phases

The synthesis of this compound in nanoscale dimensions and as amorphous structures is a key area of research, primarily due to the unique properties these forms impart on derived materials. Various methods have been developed to control the morphology and phase of iron oxalate particles.

One prominent method for creating nanosized iron oxalate is the reverse micellar route. This technique has been successfully employed to synthesize uniform and smooth nanorods of iron oxalate dihydrate. nih.govias.ac.in In a typical synthesis, a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) is used to form reverse micelles. nih.govias.ac.in This process yields nanorods with an average diameter of 70 nm and a length of 470 nm. nih.govias.ac.in

Another approach involves high-temperature hydrothermal reactions. This method allows for the production of iron oxalate particles with diverse and adjustable shapes. google.com The process involves mixing an iron hydrate salt with a saccharide (which acts as a carbon source) and a surfactant in water. By controlling the reaction temperature and the types and quantities of surfactants and saccharides, the morphology of the resulting iron oxalate hydrate particles can be precisely managed. google.com

Furthermore, this compound is a known precursor for the preparation of amorphous iron(III) oxide (Fe₂O₃) nanoparticles. sigmaaldrich.comscientificlabs.com The thermal decomposition of ferrous oxalate dihydrate in air proceeds through intermediates that include poorly crystalline anhydrous iron oxalate and, subsequently, amorphous Fe₂O₃. acs.org This transformation typically retains the external shape and size of the original precursor particles. acs.org The formation of this amorphous Fe₂O₃ phase is a critical intermediate step before its final crystallization into α-Fe₂O₃ at higher temperatures. acs.org

This compound as a Precursor in Material Synthesis

This compound serves as a versatile and effective precursor in the synthesis of a wide range of advanced materials. Its decomposition characteristics allow for the formation of various iron-based compounds with controlled morphologies and properties, which are crucial for applications in catalysis, energy storage, and nanotechnology.

The thermal decomposition of iron oxalate is a straightforward and widely utilized method for producing iron oxide nanomaterials. The specific phase of the resulting iron oxide (e.g., hematite (B75146), α-Fe₂O₃; or magnetite, Fe₃O₄) is highly dependent on the atmosphere in which the decomposition is conducted. nih.govias.ac.in

When nanorods of iron oxalate are thermally decomposed in air at 500°C, spherical α-Fe₂O₃ nanoparticles with diameters of approximately 50 nm are formed. nih.govias.ac.in In contrast, conducting the decomposition at the same temperature (500°C) but under a vacuum (approximately 10⁻⁵ torr) leads to the formation of cuboidal Fe₃O₄ nanoparticles, with sizes ranging from 60-70 nm. nih.govias.ac.in This demonstrates the critical role of the reaction atmosphere in directing the synthesis towards a specific iron oxide phase. The process often involves an intermediate amorphous Fe₂O₃ phase, which then crystallizes into the final product. acs.org

The use of iron oxalate as a precursor is advantageous because it can be synthesized in various morphologies, such as nanorods, which can then be converted to iron oxide nanoparticles while retaining certain morphological characteristics. nih.govias.ac.in Additionally, iron(oxalate) capped Fe₃O₄ nanomaterials can be produced through the oxidation of iron(0) in the presence of oxalic acid in an aqueous medium at room temperature. rsc.org

PrecursorDecomposition ConditionsResulting NanomaterialParticle Size/Shape
Iron Oxalate Nanorods500°C in airα-Fe₂O₃ (Hematite)~50 nm spheres
Iron Oxalate Nanorods500°C in vacuum (~10⁻⁵ torr)Fe₃O₄ (Magnetite)60-70 nm cuboids

Iron(III) oxalate is an effective precursor for the synthesis of various iron carbide phases, which are active catalysts in processes like the high-temperature Fischer-Tropsch Synthesis (FTS). mdpi.comresearchgate.net The specific iron carbide phase formed is controlled by the carburization temperature under a CO atmosphere. mdpi.comresearchgate.net

By varying the temperature, different iron carbides can be selectively synthesized. For instance, carburization of an iron oxalate precursor at 320°C leads to the formation of pure Hägg carbide (Fe₅C₂). mdpi.comresearchgate.net If the temperature is increased to 450°C, pure cementite (Fe₃C) is formed. mdpi.comresearchgate.net At intermediate temperatures between 350°C and 375°C, a mixture of both Fe₅C₂ and Fe₃C phases coexists. mdpi.comresearchgate.net Research indicates that 360°C acts as a transition temperature for the transformation from the Fe₅C₂ phase to the Fe₃C phase. mdpi.com

These synthesized iron carbides can be used directly as FTS catalysts without requiring an additional in-situ activation step. mdpi.comresearchgate.net The catalytic performance is closely linked to the carbide phase; higher CO conversion rates (75–96%) are observed when Fe₅C₂ is the dominant phase, while selectivity towards C₅+ products is higher with pure Fe₃C. mdpi.comresearchgate.net

Carburization Temperature (°C)Resulting Iron Carbide Phase(s)
320Pure Fe₅C₂
350-375Mixture of Fe₅C₂ and Fe₃C
450Pure Fe₃C

In the field of electrochemical energy storage, particularly for sodium-ion batteries, iron(III) oxalate precursors play a crucial role in synthesizing advanced electrode materials. One such material is Na₃Fe₂(PO₄)₃, which has a NASICON-type (Na Super Ion Conductor) structure. onlinescientificresearch.com

The use of a sodium ferrioxalate (B100866) precursor, Na₃Fe(C₂O₄)₃, alters the conventional reaction pathway for the synthesis of this iron-phosphate system. onlinescientificresearch.com This precursor facilitates a chemical environment that promotes the formation of a structure with high sodium-ion mobility, which is essential for enhancing electrochemical performance. onlinescientificresearch.com The synthesis involves the chemical transfer of ions in the oxalate environment between the iron precursor and a phosphate source like NaH₂(PO₄). onlinescientificresearch.com This method has been shown to produce Na₃Fe₂(PO₄)₃ that can deliver a capacity of 85 mAh g⁻¹ over a voltage range of 4.2 V to 1.5 V vs Na/Na+. onlinescientificresearch.com

Under hydrothermal conditions, iron(III) phosphate oxalates can also be formed, leading to complex structures. For example, reacting iron(III) nitrate, phosphoric acid, and oxalic acid can yield polymorphic phases like [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O and [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂], which ultimately transform into FePO₄ at temperatures above 600°C. rsc.org

Iron(III) oxalate is instrumental in the synthesis of complex heterobimetallic oxide nanomaterials. An environmentally friendly and scalable chemical method has been developed to produce iron(oxalate) capped nanomaterials doped with other metals such as copper, cobalt, and manganese. researchgate.netacs.org

This synthesis involves a redox reaction in water between an iron(oxalate)-iron(0) complex, [Fe(ox)–Fe(0)], and corresponding metal salts like CuSO₄, Co(NO₃)₂, or KMnO₄. acs.org This process yields four distinct heterobimetallic oxide nanomaterials: [Fe(ox)Fe-CuOx], [Fe(ox)Fe-CoOx], and [Fe(ox)Fe-MnOx]. researchgate.netacs.org These materials possess variable band gaps, morphologies, and surface properties, making them highly effective photocatalysts. They have been successfully used for the large-scale, visible-light-promoted mineralization of various organic dyes. researchgate.netacs.org Among the synthesized materials, the iron(oxalate) capped Fe–Mn oxide nanomaterial demonstrated the highest activity in the degradation of dyes. acs.org

Advanced Structural Elucidation and Coordination Chemistry

Crystallographic Investigations

Single-crystal X-ray diffraction offers an unambiguous method for determining the three-dimensional atomic structure of crystalline compounds. rigaku.com While extensive data for the hexahydrate form is limited, studies on closely related hydrates, such as iron(III) oxalate (B1200264) tetrahydrate (Fe₂(C₂O₄)₃·4H₂O), provide significant insight into the structural motifs.

X-ray crystallography of the tetrahydrate reveals a coordination polymer structure where the iron(III) ions are in an octahedral geometry. wikipedia.org The structure consists of chains of iron atoms linked by oxalate ligands. wikipedia.org Half of the water molecules are incorporated into the crystal lattice, situated between these chains. wikipedia.org

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the phase identification of crystalline materials. carleton.edu It provides information on the unit cell dimensions and is crucial for confirming the synthesis of the desired crystalline phase and assessing its purity. carleton.edumpg.de

For iron oxalates, PXRD is instrumental in distinguishing between different crystalline forms and monitoring structural changes, for instance, during dehydration processes. researchgate.net By scanning a finely ground sample over a range of angles, a unique diffraction pattern is generated, which serves as a fingerprint for the specific crystalline phase. carleton.edu Analysis of this pattern allows for the identification of the crystalline material by comparison with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). ucmerced.edu

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly for refining the structure of materials containing light elements like hydrogen. wikipedia.org Neutrons interact with the atomic nucleus, and their scattering power does not depend on the atomic number in a simple way. This makes them highly effective for accurately locating hydrogen atoms, which is challenging with X-ray diffraction due to hydrogen's low electron density.

While specific neutron diffraction studies on iron(III) oxalate hexahydrate are not extensively documented in the provided literature, the technique offers significant potential. It could be used for the precise determination of the positions of hydrogen atoms within the water molecules and for elucidating the complex hydrogen-bonding network within the crystal structure. Furthermore, as neutrons possess a magnetic moment, this technique is invaluable for determining the magnetic structure in iron-containing compounds. wikipedia.org

The iron center is bonded to six oxygen atoms furnished by the oxalate ligands, forming an [FeO₆] coordination octahedron. researchgate.net This arrangement is typical for an iron(III) center with a coordination number of six. pearson.com Spectroscopic methods, particularly Mössbauer spectroscopy, corroborate these findings, indicating a high-spin Fe³⁺ state within an octahedral environment. wikipedia.orgscielo.br The Fe–O bond distances in the related ferrioxalate (B100866) anion are all close to 2.0 Å, which is characteristic of a high-spin Fe(III) complex. wikipedia.org

Table 1: Coordination Details of the Iron(III) Center

Feature Description Source(s)
Central Ion Iron(III), Fe³⁺ pearson.com
Coordination Number 6 pearson.com
Geometry Octahedral wikipedia.orgukessays.com
Coordinating Atoms 6 Oxygen atoms from oxalate ligands researchgate.net
Resulting Polyhedron [FeO₆] researchgate.net
Spin State High-spin wikipedia.orgwikipedia.org

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of adopting several coordination modes, which is key to the formation of polymeric structures in iron(III) oxalate. wikipedia.org

In the structure of hydrated ferric oxalate, the oxalate ligands function as bridging units, connecting adjacent iron centers. wikipedia.org Several coordination modes have been identified or proposed:

Bidentate: The oxalate ion can bind to a single metal center through two oxygen atoms, forming a stable five-membered chelate ring. wikipedia.org

(Bis)bidentate Bridging: A common mode where the oxalate ligand bridges two different Fe³⁺ ions. Each pair of oxygen atoms on the oxalate coordinates to a different metal center, forming chains or more complex networks. researchgate.net

Tetradentate Bridging: In this mode, one oxalate ligand binds to two metal centers through all four of its oxygen atoms. This type of linkage contributes to the polymeric structure of the compound. wikipedia.orgresearchgate.net

This ability of the oxalate ligand to bridge metal ions in different ways is responsible for the formation of the extended coordination polymer structure of iron(III) oxalate hydrates. wikipedia.orgwikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide further details on the bonding, structure, and electronic properties of this compound. Techniques such as infrared, Raman, and Mössbauer spectroscopy are particularly informative. scielo.br

An investigation into the vibrational and Mössbauer spectra of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, has provided a basis for its structural characterization. scielo.br

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The spectra of iron(III) oxalate show characteristic bands corresponding to the vibrations of the oxalate ligand and the Fe-O bonds. These spectra are essential for confirming the coordination of the oxalate to the iron center.

Table 2: Selected Vibrational Bands for Iron(III) Oxalate Tetrahydrate

Wavenumber (cm⁻¹) Assignment Technique Source(s)
~1650 νₐₛ(C=O) IR, Raman scielo.brresearchgate.net
~1360 νₛ(C-O) + ν(C-C) IR, Raman scielo.brresearchgate.net
~1315 νₛ(C-O) + δ(O-C=O) IR, Raman scielo.brresearchgate.net
~820 δ(O-C=O) + ν(Fe-O) IR, Raman scielo.brresearchgate.net
~490 ν(Fe-O) + ring deformation IR, Raman scielo.brresearchgate.net

ν = stretching, δ = bending, as = asymmetric, s = symmetric

Mössbauer Spectroscopy

⁵⁷Fe-Mössbauer spectroscopy is a highly sensitive technique for studying iron compounds, providing information about the oxidation state, spin state, and coordination environment of the iron nucleus. scielo.br The room temperature Mössbauer spectrum for Fe₂(C₂O₄)₃·4H₂O exhibits parameters that are characteristic of high-spin iron(III) in an octahedral coordination. wikipedia.orgscielo.br

Table 3: Mössbauer Parameters for Iron(III) Oxalate Tetrahydrate at 298 K

Parameter Value (mm/s) Interpretation Source(s)
Isomer Shift (δ) 0.38 Characteristic of high-spin Fe³⁺ wikipedia.org
Quadrupole Splitting (ΔE_Q) 0.40 Indicates a distortion from perfect octahedral symmetry wikipedia.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of iron(III) oxalate. The spectra reveal characteristic vibrations of the oxalate ligand, the coordinated water molecules, and the iron-oxygen bonds, offering a detailed picture of the coordination environment.

The vibrational spectra of iron(III) oxalate are complex, with numerous bands corresponding to different vibrational modes of the oxalate and water ligands. The IR spectrum of hydrated ferric oxalate shows significant differences from ferrous oxalate complexes, indicating distinct structural arrangements. A notable feature in the IR spectrum of a hydrated iron(III) oxalate, specifically Fe₂(C₂O₄)₃·4H₂O, is a high-energy band at 1736 cm⁻¹, which lacks a counterpart in the Raman spectrum, suggesting the presence of terminal carbonyl groups. scielo.br

The assignment of key vibrational bands for hydrated iron(III) oxalate is based on comparisons with other oxalate compounds and theoretical calculations. Key assignments include:

O-H Vibrations : The stretching vibrations of the water molecules are clearly identified in the IR spectrum. scielo.br In related hydrated oxalates, these appear as a broad band, for instance around 3311 cm⁻¹ in iron(II) oxalate dihydrate. mdpi.com The corresponding bending mode, δ(H₂O), is often obscured by other strong absorptions in the 1600 cm⁻¹ region. scielo.br

C=O and C-O Stretching : A pair of IR and Raman bands can be assigned to the antisymmetric and symmetric stretching modes of the terminal carboxylate groups. scielo.br For instance, in the IR spectrum of Fe₂(C₂O₄)₃·4H₂O, a strong doublet at 1655/1612 cm⁻¹ is observed. scielo.br The antisymmetric O-C-O stretch in similar compounds gives rise to a broad and intense signal around 1605 cm⁻¹. mdpi.com

C-C Stretching : Two groups of ν(C-C) motions have been assigned, consistent with the presence of structurally different oxalate groups in the molecule. One group of these vibrations overlaps with ν(C-O) stretching modes, while the other overlaps with an oxalate deformational mode. scielo.br

Fe-O Stretching : The vibrations corresponding to the iron-oxygen bonds typically appear at lower frequencies. In iron(II) oxalate dihydrate, a signal at 482 cm⁻¹ has been attributed to the Fe-O stretch vibration. mdpi.com A definitive assignment of the Fe-O stretching vibrations is proposed based on combined spectroscopic data. researchgate.net

An interactive table summarizing the key vibrational band assignments for hydrated iron(III) oxalate is presented below.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Notes
O-H Stretch (Water)~3400-Broad band, characteristic of coordinated water. scielo.br
C=O Stretch (Terminal)1736Not observedSuggests the presence of terminal carbonyl groups. scielo.br
C=O Antisymmetric Stretch1655/1612 (doublet)-Strong absorption, overlaps with H₂O bending. scielo.br
C-O Symmetric Stretch-ObservedA pair of IR and Raman bands are assigned to antisymmetric and symmetric stretches of terminal carboxylate groups. scielo.br
C-C Stretch--Two groups of ν(C-C) motions are assigned, indicating two structurally different oxalate groups. scielo.br
Fe-O Stretch~490~490Tentative assignment based on comparison with similar compounds. mdpi.comresearchgate.net

Vibrational spectroscopy is crucial for distinguishing between different hydrated forms of metal oxalates. The IR and Raman spectra of iron(III) oxalate show strong similarities with those previously reported for a hexahydrated sample. scielo.br A comparative analysis of the IR spectrum of ferric oxalate with that of ferrous complexes reveals significant differences, pointing to distinct structural arrangements between the Fe(II) and Fe(III) compounds. scielo.br

While vibrational spectroscopy can differentiate between hydrates, it has been shown to be less effective for distinguishing between certain polymorphs. For example, the α and β polymorphs of FeC₂O₄·2H₂O cannot be accurately differentiated by their vibrational or Mössbauer spectra, which demonstrates the high structural similarity between these crystalline forms. scielo.brresearchgate.netscielo.br In contrast, a comparative analysis of the IR and Raman spectra of different calcium oxalate hydrates (monohydrate, dihydrate, and trihydrate) provides a reliable method for their identification, highlighting the significant role of hydrogen-bonded water molecules in the vibrational characteristics. unimi.it

To aid in the assignment of vibrational modes, particularly those involving hydrogen atoms, studies are often conducted on partially deuterated samples. In these samples, hydrogen atoms are replaced with deuterium. This isotopic substitution causes a predictable shift in the vibrational frequencies of the bonds involving these atoms (e.g., O-H bonds), while leaving other vibrations largely unaffected.

Investigations on partially deuterated samples of β-FeC₂O₄·2H₂O have been performed to improve the vibrational-spectroscopic analysis. scielo.brresearchgate.netscielo.brunlp.edu.ar Upon deuteration of iron(II) oxalate dihydrate, the O-H stretching vibration, observed as a broad band around 3311 cm⁻¹, shifts to a lower frequency (higher energy is a typo in the source, it should be lower frequency/wavenumber) centered around 2450 cm⁻¹, as expected from the increased mass of deuterium. mdpi.com This technique helps to unambiguously identify the vibrational modes associated with the water molecules, confirming their assignments in the spectrum. scielo.br

Mössbauer Spectroscopic Analysis

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms. It provides precise information about the oxidation state, spin state, and coordination symmetry of iron in a compound through the analysis of hyperfine parameters.

The Mössbauer spectrum of iron(III) oxalate provides key hyperfine parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the electron density at the iron nucleus and is indicative of the oxidation state, while quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing information about the symmetry of the iron's electronic environment.

For a hydrated iron(III) oxalate, specifically Fe₂(C₂O₄)₃·4H₂O, the room temperature (298 K) Mössbauer spectrum shows a single quadrupole doublet. scielo.br This indicates that both Fe(III) cations in the structure share the same chemical environment. scielo.br The reported hyperfine parameters are an isomer shift (δ) of 0.38 mm/s and a quadrupole splitting (ΔE_Q) of 0.40 mm/s. wikipedia.org These values are consistent with an octahedral Fe(III)O₆ environment. scielo.br The relatively low value of the quadrupole splitting suggests a scarcely distorted octahedral environment around the iron atoms. scielo.br

The hyperfine parameters derived from the Mössbauer spectrum of hydrated iron(III) oxalate at 298 K are summarized in the interactive table below.

CompoundTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Linewidth (Γ) (mm/s)
Fe₂(C₂O₄)₃·4H₂O2980.380.40Narrow

Data sourced from multiple studies. scielo.brwikipedia.org

The hyperfine parameters obtained from Mössbauer spectroscopy are instrumental in determining the oxidation and spin states of the iron center. The isomer shift value of 0.38 mm/s for hydrated iron(III) oxalate clearly falls within the range expected for Fe(III) in an octahedral oxygen environment. scielo.br

Furthermore, the combination of the isomer shift and the low quadrupole splitting value (0.40 mm/s) indicates a high-spin electronic configuration for the Fe(III) ion. scielo.brwikipedia.org Mössbauer spectroscopy is a definitive method for distinguishing between high-spin (HS) and low-spin (LS) states, as these states have characteristic and usually non-overlapping ranges for both isomer shift and quadrupole splitting. mdpi.com The data for this compound unambiguously point to a high-spin Fe³⁺ state, which is typical for this ion in a relatively weak-field oxalate and water ligand environment. scielo.brwikipedia.org

Investigation of Structural Changes under Extreme Conditions

The investigation of iron oxalates under extreme conditions, such as high pressure, reveals significant changes in their atomic and electronic structures. While comprehensive studies specifically targeting this compound are not extensively documented, research on related iron oxalate compounds provides valuable insights into the potential transformations.

Studies on the closely related iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) have shown that it undergoes several structural transitions as pressure increases. Using techniques like Raman spectroscopy, researchers have observed the appearance of new vibrational modes under compression. For instance, upon increasing pressure to 3 GPa, changes in the Raman spectra indicate a phase transition, and further increases to 9 GPa result in the emergence of several new lattice and molecular vibrational modes. researchgate.net These observations suggest that the coordination environment and crystal structure are significantly altered under high-pressure regimes. researchgate.net Such pressure-induced phase transitions are critical for understanding the behavior of these materials in geochemical contexts and for the synthesis of new materials with novel properties. polimi.it Although this data pertains to the Fe(II) analogue, it underscores the susceptibility of the iron oxalate framework to structural modifications under extreme conditions, a behavior that could be anticipated for this compound as well.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic and geometric structures of molecules. nih.gov It provides detailed information on the oxidation state of the iron center and the local coordination environment, including bond lengths and coordination numbers. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS).

The NEXAFS region of the XAS spectrum, which encompasses the absorption edge and extends to about 50 eV above it, is highly sensitive to the oxidation state and the bonding environment of the absorbing atom. researchgate.net For iron(III) oxalate, NEXAFS at the Fe K-edge (around 7120-7130 eV) is used to probe the electronic transitions from the 1s core level to unoccupied molecular orbitals.

The position of the absorption edge provides direct information about the oxidation state of the iron atom. Time-resolved XAS studies on aqueous solutions of the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, have been particularly revealing. Upon photoexcitation with UV light, a ligand-to-metal charge transfer (LMCT) occurs, leading to the reduction of Fe(III) to Fe(II). This change is observed in the NEXAFS spectrum as a distinct shift of the Fe K-edge to a lower energy. nih.gov

Femtosecond time-resolved experiments have captured this dynamic process, showing that upon 268 nm photoexcitation, the Fe K-edge undergoes a significant red-shift of more than 4 eV within 140 femtoseconds. nih.gov This immediate shift confirms the ultrafast photoreduction of the Fe(III) center. The subsequent evolution of the spectrum indicates dissociation of a ligand from the newly formed Fe(II) center. nih.gov These studies highlight the power of NEXAFS to track transient electronic states and oxidation state changes that are fundamental to the photochemical reactions of iron(III) oxalate.

TechniqueObservationInterpretation
Time-Resolved NEXSRed-shift of Fe K-edge by >4 eV within 140 fs upon UV irradiation. nih.govUltrafast photoreduction of Fe(III) to Fe(II) via LMCT. nih.gov
NEXAFS AnalysisThe shape and pre-edge features of the spectrum.Provides information on the coordination geometry and symmetry of the Fe site.

The EXAFS region of the spectrum, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides precise information about the local atomic structure around the central iron atom, including coordination numbers, bond distances, and the identity of neighboring atoms.

UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) in Photocatalytic Studies

UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) is a key technique for characterizing the optical properties of solid powder samples like this compound and is particularly valuable in the context of photocatalysis. uco.es The technique measures the light that is diffusely reflected from the sample surface, and the resulting spectrum reveals the electronic transitions within the material.

For iron(III) oxalate, the UV-Vis spectrum is dominated by strong absorption bands in the UV and visible regions. These bands are attributed to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is transferred from the oxalate ligand (π orbitals) to the Fe(III) center (d orbitals). researchgate.net It is this LMCT process that initiates the photocatalytic activity of the complex. The absorption of a photon promotes the reduction of Fe(III) to Fe(II) and the simultaneous oxidation of the oxalate ligand. researchgate.netresearchgate.net

Studies on aqueous solutions of the tris(oxalato)ferrate(III) ion show broad, intense absorption bands spanning from the UV into the visible region (~250-500 nm), which are responsible for its characteristic yellow-green color. researchgate.netnih.gov In a solid-state UV-DRS measurement, similar broad absorption features are expected, and the absorption edge can be used to estimate the material's band gap energy, a critical parameter for a photocatalyst.

Complex IonAbsorption RegionTransition TypeSignificance
[Fe(C₂O₄)₃]³⁻Broad absorption in UV-Visible range (~250-500 nm). researchgate.netLigand-to-Metal Charge Transfer (LMCT). researchgate.netijirset.comInitiates photoreduction of Fe(III) to Fe(II), driving photocatalytic activity. researchgate.net

Photoluminescence Spectroscopy (PL) for Electron-Hole Pair Dynamics

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the fate of electron-hole pairs generated upon photoexcitation. When a material absorbs a photon with sufficient energy, an electron is promoted to an excited state, leaving a positively charged "hole" behind. The radiative recombination of this electron-hole pair can result in the emission of light (photoluminescence). The energy and intensity of this emission provide information about electronic energy levels and recombination pathways.

In iron(III) oxalate, the absorption of a photon via the LMCT mechanism creates an electron-hole pair: the electron is localized on the iron center (reducing it to Fe(II)), and the hole is localized on the oxalate ligand. The study of the subsequent dynamics of this pair is crucial for understanding photocatalytic efficiency. Efficient charge separation is desired for catalysis, while rapid recombination is detrimental.

However, most Fe(III) complexes are known to be very weakly luminescent or non-luminescent. nih.gov This is because their LMCT excited states have extremely short lifetimes, typically in the sub-nanosecond range. nih.gov Non-radiative decay pathways, such as vibrational relaxation and photochemical reactions (i.e., the decomposition of the oxidized oxalate ligand), are overwhelmingly dominant and occur much faster than radiative recombination. Therefore, observing significant photoluminescence from this compound is highly unlikely. The absence of PL, or a very low PL intensity, would be an indicator of rapid and efficient charge separation and/or non-radiative deactivation, which, in the case of iron(III) oxalate, leads to its well-known photochemical decomposition. nih.govfigshare.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS provides a detailed analysis of the surface chemistry. High-resolution spectra of the Fe 2p, O 1s, and C 1s regions are particularly informative.

Fe 2p Spectrum : The Fe 2p region is characteristic of the iron oxidation state. For high-spin Fe(III) compounds, the spectrum is complex due to spin-orbit coupling (resulting in Fe 2p₃/₂ and Fe 2p₁/₂ peaks) and multiplet splitting. A key feature for Fe(III) is the presence of a "shake-up" satellite peak at a higher binding energy than the main Fe 2p₃/₂ peak. thermofisher.comrsc.org The binding energy of the Fe 2p₃/₂ peak for Fe(III) is typically found around 711 eV. rsc.orgresearchgate.net

O 1s Spectrum : The O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in different chemical environments, such as the oxalate ligand (C=O and C-O) and the water of hydration (H₂O).

C 1s Spectrum : The C 1s spectrum helps to confirm the presence of the oxalate group, with a characteristic peak for the carboxylate carbon (O-C=O) at a binding energy higher than that of adventitious carbon.

These analyses confirm the surface elemental composition and provide direct evidence of the +3 oxidation state of iron, which is crucial for verifying the identity and purity of the compound. researchgate.netresearchgate.net

Element (Core Level)Typical Binding Energy (eV)Interpretation
Fe 2p₃/₂~711 eV rsc.orgresearchgate.netCorresponds to the Fe(III) oxidation state. thermofisher.com
Fe 2p Satellite~719 eV rsc.orgCharacteristic "shake-up" satellite for high-spin Fe(III). researchgate.netrsc.org
O 1s~531-533 eVMultiple components corresponding to oxalate (C=O, C-O) and hydration water.
C 1s~288-289 eVCorresponds to the carboxylate carbon in the oxalate ligand.

Polymorphism and Hydrate (B1144303) Structural Diversity

The structural chemistry of iron oxalates is characterized by a rich diversity, encompassing various hydrate forms and polymorphic structures. This complexity is particularly evident in the precursors used for the synthesis of iron(III) oxalate and in the resulting compounds themselves. The arrangement of water molecules within the crystal lattice and the potential for different packing arrangements of the iron-oxalate framework give rise to this structural variety.

Iron(III) oxalate, or ferric oxalate, is known to exist in several states of hydration, most notably as a tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) and a hexahydrate (Fe₂(C₂O₄)₃·6H₂O). wikipedia.orgnih.govsigmaaldrich.com These forms differ in the number of water molecules incorporated into their crystal structures, which in turn influences their physical and chemical properties.

The structure of the tetrahydrate has been elucidated using X-ray crystallography. wikipedia.org In this form, the iron(III) ions are in an octahedral coordination environment. The oxalate ligands act as bridging units, with some connecting the iron centers using all four of their oxygen atoms, while others bridge using only two oxygen atoms. The structure is a coordination polymer. The water molecules are present in two forms: half are coordinated directly to the iron centers, and the other half are lattice water, situated between the iron-oxalate chains. wikipedia.org Mössbauer spectroscopy of the tetrahydrate provides an isomer shift of 0.38 mm/s and a quadrupole splitting of 0.40 mm/s, which is consistent with a high-spin Fe³⁺ ion in an octahedral environment. wikipedia.org

The hexahydrate is also a well-documented compound, appearing as a lime green or yellow powder. wikipedia.orgereztech.comprochemonline.com While its existence and basic properties are established, detailed single-crystal X-ray diffraction data comparable to that of the tetrahydrate is less commonly reported. A structural model for Fe₂(C₂O₄)₃•4H₂O has been proposed based on combined vibrational and Mössbauer data. researchgate.netscielo.br

PropertyIron(III) oxalate tetrahydrateThis compound
Formula Fe₂(C₂O₄)₃·4H₂OFe₂(C₂O₄)₃·6H₂O
Appearance Pale yellow solidLime green / yellow powder
Coordination Geometry (Fe³⁺) Octahedral wikipedia.orgNot explicitly detailed
Mössbauer Isomer Shift (mm/s) 0.38 wikipedia.orgNot available
Mössbauer Quadrupole Splitting (mm/s) 0.40 wikipedia.orgNot available

Iron(III) oxalate is often synthesized from iron(II) oxalate precursors, which exhibit significant polymorphism. The most common precursor is iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), which exists in at least two polymorphic forms: α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O. mdpi.comresearchgate.netbohrium.com

The α-polymorph, known naturally as the mineral humboldtine, is the thermodynamically stable form. mdpi.comsemanticscholar.org It crystallizes in the monoclinic space group C2/c and is described as an ordered structure. mdpi.com In contrast, the β-polymorph is characterized by crystallographic disorder and crystallizes in the orthorhombic space group Cccm. researchgate.netmdpi.com The structural arrangement in both polymorphs consists of infinite polymeric chains of alternating planar oxalate dianions and Fe²⁺ cations. mdpi.com

Spectroscopic methods such as infrared (IR), Raman, and Mössbauer spectroscopy have been employed to characterize these polymorphs. However, these techniques often fail to accurately differentiate between the α and β forms, indicating a high degree of structural similarity at the local level. researchgate.netscielo.br X-ray powder diffraction remains the primary method for distinguishing them. researchgate.netscielo.br

Dehydration of these dihydrate polymorphs leads to the formation of anhydrous iron(II) oxalate, which also displays polymorphism (α-FeC₂O₄ and β-FeC₂O₄). These anhydrous forms present different XRD patterns, with the α-form showing sharp diffraction lines and the β-form showing broadened lines, though both have been attributed to a monoclinic structure with the space group P2₁/n. researchgate.netbohrium.com

Propertyα-FeC₂O₄·2H₂O (Humboldtine)β-FeC₂O₄·2H₂O
Crystal System Monoclinic mdpi.comOrthorhombic researchgate.netmdpi.com
Space Group C2/c mdpi.comCccm mdpi.com
Structural Nature Ordered, thermodynamically stable mdpi.comDisordered mdpi.com
Identification Method Primarily X-ray powder diffraction researchgate.netscielo.brPrimarily X-ray powder diffraction researchgate.netscielo.br

The behavior of iron oxalates under high-pressure conditions provides insight into their structural stability and potential for phase transitions. Studies on the precursor, α-FeC₂O₄·2H₂O (humboldtine), have been particularly informative. mdpi.comsemanticscholar.orgpolimi.it

When subjected to increasing hydrostatic pressure, single crystals of iron(II) oxalate dihydrate undergo a reversible structural phase transition at approximately 20 GPa. mdpi.com This transition is accompanied by a significant volume reduction of about 3.5%. The structural changes leading up to this transition involve the compression of the crystal lattice. Specifically, the hydrogen bond distances between neighboring polymeric chains shorten, for instance, from ~2.0 Å at 0.1 GPa to 1.8 Å at 16.7 GPa. mdpi.com

While the covalent C-O bond lengths within the oxalate anions are only slightly affected by the pressure, the coordination geometry around the iron center shows distortion. The H₂O-Fe-OH₂ angle, for example, decreases continuously from 182° at ambient pressure to 170° at 20 GPa, just above the phase transition. mdpi.com Despite the clear evidence of a phase transition, determining a reliable structural model for the high-pressure phase has proven to be challenging due to a detrimental effect on the quality of single-crystal diffraction patterns at pressures above 20 GPa. mdpi.com Such pressure-driven phase transitions are of interest as they can lead to new high-pressure polymorphs with potentially enhanced properties. polimi.it

Crystallographic Data for α-FeC₂O₄·2H₂O at Different Pressures mdpi.com
Parameter0.1 GPa16.7 GPa
Crystal System MonoclinicMonoclinic
Space Group C2/cC2/c
a (Å) 12.056(2)11.458(3)
b (Å) 5.551(1)5.334(2)
c (Å) 9.920(2)9.414(3)
β (°) 128.59(3)128.62(3)
Volume (ų) 516.4(2)447.8(3)

Fundamental Reactivity and Mechanistic Investigations

Photochemical Pathways and Electron Transfer Mechanisms

The absorption of a photon by the iron(III) oxalate (B1200264) complex, specifically the tris(oxalato)ferrate(III) ion ([Fe(C₂O₄)₃]³⁻), initiates a cascade of ultrafast events. These events are governed by the transfer of an electron from an oxalate ligand to the central iron(III) ion, leading to its reduction and the oxidative degradation of the ligand. sydney.edu.auresearchgate.net This process is central to its use in applications like blueprinting, where the photochemical reduction of Fe(III) to Fe(II) is the key chemical transformation. sydney.edu.au

The primary photochemical event in the iron(III) oxalate system is a Ligand-to-Metal Charge Transfer (LMCT). nih.govrsc.org Upon absorption of light, an electron is promoted from a ligand-based molecular orbital to a metal-based molecular orbital. nih.gov In the case of the [Fe(C₂O₄)₃]³⁻ complex, an electron from an oxalate ligand is transferred to the Fe(III) center, resulting in the formation of a transient Fe(II) species and an oxalate radical. nih.govccspublishing.org.cn This intramolecular electron transfer is the foundational step that initiates the subsequent chemical changes. wordpress.comresearchgate.net The LMCT nature of this transition is responsible for the complex's strong absorption in the near-UV and visible regions of the electromagnetic spectrum, making it highly photoactive under solar irradiation. researchgate.netnih.gov This process can be generally described as a two-step sequence: light absorption promotes the intramolecular electron transfer, which is followed by the homolysis of the metal-ligand bond, yielding a reduced metal center and a ligand radical. nih.gov

Following the initial LMCT event, the system undergoes extremely rapid dissociation. Studies using ultrafast spectroscopic techniques, such as femtosecond time-resolved X-ray absorption spectroscopy and mid-infrared transient absorption spectroscopy, have elucidated the timescales of these processes. escholarship.orgnih.govmonash.edu The intramolecular electron transfer from the oxalate ligand to the iron center occurs on a sub-picosecond timescale, estimated to be faster than 30 femtoseconds (fs). researchgate.netescholarship.orgmonash.eduacs.orgrsc.org

Upon excitation with a 268 nm laser pulse, the Fe K-edge in the X-ray absorption spectrum shows a red-shift of over 4 eV within 140 fs, indicating the immediate photoreduction of Fe(III) to Fe(II). nih.gov This is followed by ligand dissociation. nih.gov Within approximately 40 picoseconds (ps) after the electron transfer, the oxidized oxalate ligand dissociates. researchgate.netmonash.eduacs.org Some studies suggest that upon photoreduction of the metal center, the excited molecules dissociate in less than 140 fs into CO₂ and a [(CO₂)Fe(II)(C₂O₄)₂]³⁻ fragment. rsc.org However, there is also evidence for a small fraction (~25%) of these fragments undergoing geminate recombination within about 2 ps to reform the parent ferric complex. rsc.org

Table 1: Timescales of Photodissociation Events in Iron(III) Oxalate

Event Timescale Technique Reference
Ligand-to-Metal Charge Transfer (LMCT) < 30 fs Ultrafast Liquid Phase Photoelectron Spectroscopy rsc.org
Intramolecular Electron Transfer Sub-picosecond Mid-Infrared Transient Absorption Spectroscopy escholarship.orgmonash.edu
Fe(III) to Fe(II) Photoreduction ~140 fs Femtosecond Time-Resolved X-ray Absorption Spectroscopy nih.gov
Ligand Dissociation < 140 fs - 40 ps Various Ultrafast Spectroscopies nih.govmonash.edursc.org

The dissociation of the oxidized oxalate ligand leads to the formation of highly reactive radical intermediates. The primary radical complex, formulated as [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, is formed following the initial electron transfer. wordpress.comresearchgate.net This complex can then undergo further reactions. wordpress.comresearchgate.net The key radical species generated are the oxalate radical anion (C₂O₄•⁻) and the carbon dioxide radical anion (CO₂•⁻). ccspublishing.org.cnnih.gov

The photoreactivity of iron(III) oxalate is significantly different at the aqueous/air interface compared to the bulk solution, a factor of great importance in atmospheric aerosol chemistry. nih.govfao.org Research using Raman spectroscopy to investigate the photolysis in droplets has shown that the reaction mechanism and kinetics are distinct at the interface. nih.gov A higher concentration of the photoproduct, iron(II) oxalate, is observed at the surface and inside droplets than in the bulk solution. nih.govfao.org

A key characteristic of the iron(III) oxalate system, which underpins its use as a chemical actinometer, is that the quantum yield of Fe(II) formation is largely independent of the excitation wavelength over a broad range. ccspublishing.org.cnwordpress.comresearchgate.net Specifically, the quantum yield is practically constant in the range of 270-430 nm. researchgate.net One study reported the quantum yield to be 1.24 over the 270-365 nm range. wordpress.com The quantum yield is also reported to be insensitive to light intensity. ccspublishing.org.cn This consistency makes it a reliable tool for calibrating light sources and measuring photon flux in photochemical experiments. ccspublishing.org.cncdnsciencepub.com

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe(C₂O₄) + 3 C₂O₄²⁻ + 2 CO₂

This photoreduction is the basis for its application in photocatalysis, where the generated Fe(II) can participate in Fenton-like reactions. mdpi.com The formation of the stable iron(II) oxalate product is a key step in various chemical processes, including the degradation of organic pollutants. mdpi.com The high efficiency of this photoreduction process is a result of the rapid and irreversible decomposition of the oxidized ligand following the initial ultrafast electron transfer. monash.eduacs.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Iron(III) oxalate Fe₂(C₂O₄)₃
tris(oxalato)ferrate(III) ion [Fe(C₂O₄)₃]³⁻
Iron(II) oxalate FeC₂O₄
Oxalate ion C₂O₄²⁻
Oxalate radical anion C₂O₄•⁻
Carbon dioxide CO₂
Carbon dioxide radical anion CO₂•⁻
Ferrous carbonate FeCO₃
Carbonate ion CO₃²⁻
Glycolaldehyde C₂H₄O₂
Glyoxal C₂H₂O₂
Glycolic acid C₂H₄O₃
Glyoxylic acid C₂H₂O₃
Ammonium (B1175870) sulfate (NH₄)₂SO₄
Iron(III) chloride FeCl₃
Oxalic acid H₂C₂O₄
Potassium hexacyanidoferrate(III) K₃[Fe(CN)₆]
Iron(III) nitrate Fe(NO₃)₃
Ammonium iron(III) oxalate trihydrate (NH₄)₃[Fe(C₂O₄)₃]·3H₂O
Rhodamine B C₂₈H₃₁ClN₂O₃

Thermal Decomposition Mechanisms and Product Evolution

The thermal decomposition of iron(III) oxalate hexahydrate is a complex, multi-step process involving dehydration, reduction, and decarboxylation, ultimately yielding various iron oxides or metallic iron. The specific pathways and final products are highly dependent on experimental conditions, particularly the surrounding atmosphere.

The thermal degradation of iron(III) oxalate does not occur in a single step but proceeds through a series of distinct or overlapping stages. In an oxidative atmosphere, the decomposition is characterized by three overlapping stages: the initial loss of water molecules (dehydration), the reductive formation of an iron(II) oxalate intermediate, and the final oxidative decarboxylation to form hematite (B75146) (α-Fe2O3). researchgate.net

Under inert atmosphere conditions, such as in argon or nitrogen, the process is typically observed in two primary stages. sibran.ru The first stage involves the decomposition of iron(III) oxalate to form anhydrous iron(II) oxalate. sibran.ru This is followed by a second stage at higher temperatures where the iron(II) oxalate intermediate decomposes into a mixture of iron oxides and, in some cases, metallic iron. sibran.ru

Table 1: Stages of Thermal Decomposition of Iron(III) Oxalate

Atmosphere Stage 1 Stage 2 Stage 3 Final Products
Oxidative (Air) Dehydration Reductive formation of Iron(II) oxalate (FeC₂O₄) Decarboxylation Hematite (α-Fe₂O₃) researchgate.net
Inert (Argon/Nitrogen) Dehydration & Reduction to Iron(II) oxalate (FeC₂O₄) Decarboxylation of Iron(II) oxalate - Magnetite (Fe₃O₄), Wüstite (FeO), Metallic Iron (α-Fe) researchgate.netsibran.ru

The initial step in the thermal decomposition of this compound is dehydration, the release of its water of crystallization. This process typically begins at relatively low temperatures, often starting from room temperature and continuing up to approximately 230°C. rsc.org The dehydration of the intermediate, iron(II) oxalate dihydrate, has been studied extensively and shows a sigmoidal mass-loss behavior, indicating a complex kinetic process that involves an induction period followed by nucleation and growth of the anhydrous phase. acs.org The first stage of thermal decomposition, generally occurring around 175°C, is definitively associated with this loss of water molecules. researchgate.net

A notable and crucial step in the decomposition of iron(III) oxalate, occurring in both oxidative and inert atmospheres, is the reduction of the iron(III) center to iron(II), forming an iron(II) oxalate (FeC₂O₄) intermediate. researchgate.net This reductive formation is considered a key mechanistic step. Studies suggest this reduction is a consequence of an electron transfer from the oxalate anion to the Fe(III) cation within the coordination complex. researchgate.net This intermediate is formed after the initial dehydration stage and before the final high-temperature decarboxylation. researchgate.netsibran.ru The presence of iron(II) oxalate has been confirmed through various analytical techniques, including Mössbauer spectroscopy and X-ray powder diffraction. researchgate.net

Following the formation of the iron(II) oxalate intermediate, subsequent heating leads to its decarboxylation, yielding a variety of solid-state products. The composition of these final products is strongly influenced by the temperature and atmospheric conditions.

In an oxidative atmosphere (air), the iron(II) oxalate intermediate undergoes oxidative decomposition to form the most thermodynamically stable iron oxide, hematite (α-Fe₂O₃). researchgate.netresearchgate.net

Under inert atmospheres (e.g., nitrogen or argon), the decomposition of the iron(II) oxalate intermediate is more complex. researchgate.net It can lead to a mixture of products including:

Magnetite (Fe₃O₄): A common product formed at temperatures around 500°C. researchgate.netbohrium.com

Wüstite (FeO): This non-stoichiometric iron(II) oxide is often formed as an intermediate product from the decomposition of ferrous oxalate. researchgate.netrsc.org Wüstite can then disproportionate at certain temperatures to yield magnetite and metallic iron. researchgate.net

Metallic Iron (α-Fe): The formation of metallic iron can occur at higher temperatures or under specific conditions, often alongside magnetite and wüstite. researchgate.netsibran.ru The pyrophoric nature of the finely divided iron powder produced this way is a known phenomenon. youtube.com

The decomposition of the intermediate in an inert atmosphere can proceed through various pathways, including the disproportionation of wüstite. researchgate.net

The atmosphere in which the thermal decomposition is conducted is a critical determinant of the final product composition. The presence or absence of oxygen dictates the oxidation state of the iron in the resulting oxides.

Oxidative Atmosphere (e.g., Air): The presence of oxygen ensures that the final product is the fully oxidized iron(III) oxide, hematite (α-Fe₂O₃). researchgate.net The decomposition pathway involves dehydration, reduction to FeC₂O₄, and a final oxidative decarboxylation. researchgate.net

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of an external oxidizing agent, the decomposition products are determined by internal redox reactions and the stability of different iron oxides at various temperatures. This leads to the formation of mixed-valence oxides like magnetite (Fe₃O₄), the lower-valence oxide wüstite (FeO), and even zero-valent metallic iron (α-Fe). researchgate.netsibran.ru The gaseous products in this case, primarily carbon monoxide (CO) and carbon dioxide (CO₂), can also influence the reaction pathways. rsc.org For instance, CO can act as a reducing agent at higher temperatures, further reducing iron oxides. rsc.org

Table 2: Summary of Decomposition Products vs. Atmosphere

Product Oxidative Atmosphere (Air) Inert Atmosphere (Nitrogen/Argon)
Hematite (α-Fe₂O₃) Primary final product researchgate.netresearchgate.net Can be present, but not the main product
Magnetite (Fe₃O₄) Not typically formed Major product researchgate.netsibran.rumdpi.com
Wüstite (FeO) Not formed Intermediate, may be present in final mixture researchgate.netrsc.org
Metallic Iron (α-Fe) Not formed Can be a final product, often in a mixture researchgate.netsibran.ru

Understanding the kinetics of the thermal decomposition of iron(III) oxalate and its intermediates is essential for controlling the synthesis of desired end products. The complexity of these solid-state reactions, which often involve multiple, overlapping steps, necessitates sophisticated kinetic modeling.

Kinetic analysis of the thermal dehydration of the intermediate iron(II) oxalate dihydrate has shown that the process can be described by a combined kinetic model. acs.orgacs.org This model integrates the kinetics of three distinct phases of the reaction:

An initial induction period (IP) .

A surface reaction (SR) involving random nucleation.

The subsequent phase boundary reaction (PBR) , describing the advancement of the reaction interface. acs.org

For modeling complex decomposition reactions, the Šesták–Berggren equation has been effectively used to describe the kinetics of individual steps, such as the dehydration of oxalate hydrates. rsc.org Isoconversional methods, like the Friedman and Ozawa-Flynn-Wall methods, are also employed to determine activation energies without assuming a specific reaction model. These analyses provide crucial insights into the reaction mechanisms and the factors that control the rate of conversion. researchgate.net

Redox Chemistry and Interconversion between Iron Oxidation States

The redox chemistry of iron(III) oxalate is dominated by its photochemical activity, which facilitates the interconversion between the Fe(III) and Fe(II) oxidation states. This cycling is of significant importance in various environmental and chemical processes.

Aqueous iron(III)-oxalate complexes are highly photosensitive and undergo a rapid photochemical redox process upon exposure to sunlight or UV radiation. ccspublishing.org.cnnih.gov This reactivity is initiated by a ligand-to-metal charge-transfer (LMCT) event, where an electron is transferred from an oxalate ligand to the Fe(III) center, resulting in the reduction of iron and the oxidation of the ligand. escholarship.orgresearchgate.net

The primary photoreduction pathway can be described by the following steps:

Photoexcitation: The [Fe(III)(C₂O₄)₃]³⁻ complex absorbs a photon, leading to an excited LMCT state. nih.gov [Fe(III)(C₂O₄)₃]³⁻ + hν → [Fe(III)(C₂O₄)₃]³⁻*

Intramolecular Electron Transfer: An ultrafast intramolecular electron transfer occurs on a sub-picosecond timescale, forming an iron(II) complex and an oxidized oxalate ligand radical. escholarship.orgescholarship.orgacs.org [Fe(III)(C₂O₄)₃]³⁻* → [Fe(II)(C₂O₄)₂(C₂O₄•⁻)]³⁻

Radical Dissociation: The oxidized oxalate radical is unstable and rapidly dissociates. This can occur via two primary pathways: cleavage of the C-C bond to form a carbon dioxide molecule and a carbon dioxide radical anion (CO₂•⁻), or dissociation to form an oxalate radical anion (C₂O₄•⁻). ccspublishing.org.cnescholarship.org Studies using time-resolved spectroscopy have provided direct evidence for the dissociation of the oxidized oxalate into solvated CO₂ and a species identified as CO₂•⁻ within approximately 40 picoseconds following the initial electron transfer. escholarship.orgescholarship.orgacs.org [Fe(II)(C₂O₄)₂(C₂O₄•⁻)]³⁻ → [Fe(II)(C₂O₄)₂]²⁻ + C₂O₄•⁻ C₂O₄•⁻ → CO₂ + CO₂•⁻

The high quantum yield of Fe(II) formation, which is largely insensitive to temperature and concentration, has led to the widespread use of the iron(III) oxalate system as a chemical actinometer to measure photon flux. ccspublishing.org.cnresearchgate.netescholarship.org

In the presence of dissolved oxygen, the photochemically generated Fe(II) can be re-oxidized back to Fe(III), completing the catalytic cycle. This process can also involve reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydroperoxyl (HO₂•) radicals, which are formed from the reaction of radical intermediates with oxygen. ccspublishing.org.cn This rapid cycling between Fe(II) and Fe(III) is crucial for the compound's role in various photochemical processes. acs.org

Table 1: Quantum Yield of Fe(II) Production (ΦFe(II)) from Ferrioxalate (B100866) Photolysis at Different Wavelengths

This table presents the established quantum yields for the formation of Fe(II) upon irradiation of an iron(III) oxalate solution at various wavelengths. The data highlights the efficiency of the photoreduction process across the UV and visible light spectrum.

Wavelength (nm)Quantum Yield (ΦFe(II))Reference
250 - 5001.25 - 0.9 ccspublishing.org.cn
313~1.23 researchgate.net
365/3661.26 ± 0.03 researchgate.net
436~1.00 researchgate.net

The photochemical Fe(III)/Fe(II) cycle driven by iron-oxalate complexes is a major pathway for the mineralization of dissolved organic matter (DOM) in sunlit natural waters and atmospheric aerosols. escholarship.orgresearchgate.net Mineralization refers to the breakdown of complex organic molecules into simpler inorganic compounds, primarily dissolved inorganic carbon (DIC), such as carbon dioxide. nih.govacs.org

The process is initiated by the photolysis of Fe(III)-carboxylate complexes, with oxalate serving as a model compound for the carboxylate functional groups commonly found in DOM. escholarship.orgnih.gov The irradiation of these complexes generates Fe(II) and highly reactive radical species, such as the carbon dioxide radical anion (CO₂•⁻) and, in the presence of oxygen, hydroxyl radicals (•OH) via photo-Fenton type reactions. ccspublishing.org.cnnih.gov These strong oxidizing species can effectively degrade refractory organic compounds that constitute DOM. ccspublishing.org.cnescholarship.org

Several key factors influence the efficiency of this mineralization process:

Iron Concentration: The presence of iron significantly enhances light absorption by chromophoric dissolved organic matter (CDOM) and can increase the rate of DIC photoproduction. nih.govacs.orgresearchgate.net

pH: The process is highly pH-dependent. Low pH conditions favor the re-formation of photoactive Fe(III)-carboxylate complexes and slow the re-oxidation of photogenerated Fe(II), thereby stimulating DIC photoproduction. nih.govacs.org In acidic waters, iron can contribute up to 86% of DIC photoproduction, while its effect becomes negligible at a pH greater than 7. acs.orgresearchgate.net

Radical Production: The generation of potent oxidants like •OH during the iron cycle is critical for breaking down a wide range of organic molecules within the DOM pool. ccspublishing.org.cn

Studies have shown that the photolysis of iron-organic acid complexes can be a primary driver of the carbon cycle in sunlit aquatic environments. escholarship.org The photochemical decarboxylation of Fe(III)-carboxylate complexes is an efficient process, with quantum yields for DIC production reaching up to 1.0 in the case of Fe(III)-oxalate. nih.govacs.org This highlights the central role of the iron(III) oxalate photochemical cycle in the transformation and mineralization of organic carbon in the environment.

Table 2: Influence of pH and Iron on Photochemical Mineralization of Dissolved Organic Matter (DOM)

This table summarizes the qualitative and quantitative effects of pH and iron concentration on the rate and efficiency of DOM mineralization to dissolved inorganic carbon (DIC), based on findings from studies using DOM isolates.

ParameterConditionEffect on DOM MineralizationFindingReference
pH Low pH (e.g., 4)Stimulates DIC PhotoproductionUp to 7-fold increase in apparent quantum yields compared to pH > 6. researchgate.net
pH High pH (e.g., >7)Inhibits DIC PhotoproductionThe stimulatory effect of iron on mineralization becomes negligible. acs.orgresearchgate.net
Iron (Fe) High Fe Loading on DOMIncreases DIC Photoproduction RateCan contribute up to 86% of total DIC photoproduction in acidic waters. acs.orgresearchgate.net
Iron (Fe) & pH High Fe, Low pHShifts Action SpectrumEnhances DIC production in the visible light spectrum range (>500 nm). acs.org

Advanced Applications of Iron Iii Oxalate Hexahydrate in Chemical Sciences

Iron(III) oxalate (B1200264) hexahydrate, a coordination complex with the formula Fe₂₂(C₂O₄)₃·6H₂O, has garnered significant attention in various fields of chemical science due to its photoactive nature and its utility as a precursor for advanced materials. Its applications are particularly prominent in environmental remediation and materials science.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying the electronic structure, reaction mechanisms, and spectroscopic properties of iron(III) oxalate (B1200264) and related systems.

DFT calculations have been instrumental in understanding the electronic transitions that govern the photoactivity of iron(III) oxalate. The key feature is the ligand-to-metal charge-transfer (LMCT) state. researchgate.net Upon photoexcitation, an electron is transferred from an oxalate ligand to the iron(III) center. researchgate.net Time-Dependent DFT (TD-DFT) calculations have been employed to model these excited states, proposing that the LMCT state involves a transition from an oxalate σ-bonding orbital to a singly-occupied Fe 3d orbital. researchgate.net These calculations help to elucidate the nature of the excited state, suggesting that it leads to a weakening of the C-C bond within the oxalate ligand and an elongation of the Fe-O bond, ultimately driving the dissociation reaction. nih.gov Theoretical investigations have identified two distinct LMCT states that contribute to the photolysis process, with a low energy barrier for the avoided crossing between them. researchgate.net

Table 1: Key Electronic Transitions in Iron(III) Oxalate Photolysis from DFT Studies
Transition TypeDescriptionKey Findings from DFTReference
Ligand-to-Metal Charge-Transfer (LMCT)An electron moves from a ligand-based orbital to a metal-based orbital upon absorption of light.Transition is from an oxalate σ-bonding orbital to a singly-occupied Fe 3d orbital; leads to weakening of C-C and Fe-O bonds. researchgate.netnih.gov
Excited State DynamicsEvolution of the molecule after the initial photoexcitation.Two LMCT states are involved with a low energy barrier between them, facilitating the photodecomposition process. researchgate.net

DFT and ab initio simulations have been pivotal in mapping out the mechanistic steps of iron(III) oxalate photolysis. researchgate.net Upon photoexcitation and the initial sub-picosecond intramolecular electron transfer, an unstable oxalate radical anion (C₂O₄⁻) is formed. researchgate.netacs.org This radical rapidly dissociates, likely on the timescale of a single C-C vibration, into a carbon dioxide (CO₂) molecule and a carbon dioxide radical anion (CO₂⁻). acs.org The newly formed CO₂ molecule is predicted to leave the iron(II) coordination sphere within approximately 100 picoseconds, while the CO₂⁻ radical is thought to remain coordinated for a longer duration. acs.org

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. For iron-oxalate systems, DFT has been used to calculate the vibrational spectra of various gas-phase anionic complexes, including [FeIII(C₂O₄)₂]⁻. nih.gov These theoretical spectra, particularly when using methods that account for anharmonicity, show good agreement with experimental infrared photodissociation (IRPD) spectra, allowing for unequivocal structural characterization. nih.gov The calculations help to assign specific bands in the experimental spectra to distinct vibrational modes, such as the symmetric and antisymmetric O-C-O stretching modes of the oxalate ligand. nih.gov This synergy between theoretical prediction and experimental measurement is crucial for identifying transient species and understanding their structure. nih.gov Similar DFT approaches have been successfully applied to interpret the vibrational spectra of oxalate adsorbed on the surfaces of iron oxides like lepidocrocite, helping to distinguish between different coordination geometries. researchgate.net

Table 2: Comparison of Experimental and DFT-Predicted Vibrational Modes for Iron-Oxalate Species
Vibrational ModeTypical Experimental Frequency Range (cm⁻¹)DescriptionSignificance of DFT PredictionReference
Antisymmetric O-C-O Stretch1600–1900Stretching of the carboxylate groups where one C-O bond shortens as the other lengthens.Aids in the identification of coordination mode and oxidation state of the complex. nih.gov
Symmetric O-C-O Stretch1080–1340Symmetric stretching of the carboxylate groups.Provides structural information and confirms the presence of the oxalate ligand. nih.gov
O-C-O Bending700–900Bending motions within the oxalate ligand.Helps to complete the vibrational assignment and refine the structural model. nih.gov

The interaction of oxalate with iron mineral surfaces is a critical process in environmental geochemistry, influencing mineral dissolution and iron bioavailability. DFT has been extensively used to model the adsorption of oxalate onto the surfaces of iron (hydr)oxides like goethite (α-FeOOH) and lepidocrocite. researchgate.netresearchgate.net These studies perform energy minimizations to determine the most stable structures and energies of various adsorbed oxalate configurations. researchgate.net

DFT calculations have shown that oxalate can form several types of surface complexes, including outer-sphere complexes, inner-sphere monodentate mononuclear complexes, and inner-sphere bidentate mononuclear complexes. researchgate.net By comparing the DFT-calculated vibrational frequencies of these model structures with experimental ATR-FTIR spectra, researchers can identify the predominant species on the mineral surface under different conditions. researchgate.net For instance, studies on goethite have suggested that a bidentate mononuclear complex is the most stable configuration. researchgate.net These computational models are essential for interpreting spectroscopic data and understanding the molecular-level details of ligand-promoted dissolution processes. researchgate.net

The potential use of iron oxalates in lithium-ion batteries has prompted theoretical investigations into their electrochemical properties. While direct DFT studies on iron(III) oxalate hexahydrate are limited, calculations on the related iron(II) oxalate dihydrate (FOD) provide a valuable framework. mdpi.com First-principles calculations have been used to model the intercalation of lithium (Li) into both hydrated and anhydrous iron(II) oxalate structures. mdpi.com

These simulations help to determine the open-circuit voltage (OCV) associated with Li intercalation and to understand how the presence of structural water affects battery performance. mdpi.com The calculations indicate that Li intercalation is energetically favorable, but the presence of water molecules can decrease the capacity and alter the voltage. mdpi.com For instance, in the hydrated structure, Li intercalation can involve the replacement of an axial water molecule, which modifies the local structure. mdpi.com DFT is also used to benchmark the performance of various functionals for accurately calculating the redox potential of the Fe³⁺/Fe²⁺ couple in coordination complexes, which is fundamental to predicting the voltage of an iron-based battery electrode. nih.gov

Ab Initio and Molecular Dynamics Simulations

Beyond DFT, other computational methods provide further insights into the dynamics of iron(III) oxalate. Ab initio simulations, which are based on first principles without empirical parameters, have been used in conjunction with experimental data to confirm the mechanistic steps of photolysis. researchgate.net These simulations help to infer the formation and behavior of transient species like the CO₂⁻ radical anion immediately following photoexcitation. researchgate.netacs.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TDDFT) is a prominent computational method for studying the electronic excited states of molecules and materials. rsc.orgrsc.org It is particularly valuable for understanding the ultrafast dynamics that occur after a molecule absorbs light, a process central to the photochemistry of iron(III) oxalate.

In the context of iron complexes, TDDFT is used to simulate the dynamics between different electronic states, such as metal-to-ligand charge-transfer (MLCT) and metal-centered (MC) states. nih.gov The accuracy of these simulations is highly dependent on the choice of the exchange-correlation functional within the DFT framework. nih.govfrontiersin.org For iron complexes, functionals like B3LYP* and TPSSh have shown good performance in reproducing experimentally observed dynamics. nih.gov

For the photo-ferrioxalate system, theoretical studies investigate the ligand-to-metal charge-transfer (LMCT) states that are crucial to its photodecomposition. researchgate.net Upon photoexcitation, an electron is transferred from an oxalate ligand to the iron(III) center. Computational models, including TDDFT and multiconfigurational methods like CASSCF, are employed to map the potential energy surfaces of these excited states. researchgate.net These studies help to elucidate the subsequent steps, including the cleavage of the carbon-carbon bond in the oxalate ligand and the reduction of Fe(III) to Fe(II). researchgate.netnih.gov Theoretical results are consistent with experimental observations of prompt charge transfer and help clarify features of the reaction mechanism that are not directly visible in experiments. researchgate.net

Theoretical Insights into Magnetic Properties

The magnetic properties of materials containing iron oxalate are a subject of significant research, with theoretical studies providing a deeper understanding of the interactions between the iron centers. In many oxalate-bridged iron complexes, the oxalate ion acts as a bridging ligand, mediating magnetic exchange between adjacent metal ions. unifi.it

Theoretical models are used to interpret experimental magnetic susceptibility data. For instance, in potassium ferrioxalate (B100866) trihydrate (K₃Fe(C₂O₄)₃·3H₂O), magnetic susceptibility measurements over a temperature range of 80–300 K follow the Curie-Weiss law. researchgate.net The negative paramagnetic Curie temperature (θ = -3.0 K) obtained from these measurements suggests a weak antiferromagnetic interaction between the iron(III) ions. researchgate.net The experimentally determined effective magnetic moment of 5.88 μB is slightly lower than the spin-only value of 5.9 μB for a high-spin Fe³⁺ ion (S=5/2), which is consistent with this type of magnetic coupling. researchgate.net

In related oxalate-bridged iron(III) networks, the nature and dimensionality of the structure, which are influenced by the counterion present, can lead to different magnetic behaviors. unifi.it Some three-dimensional networks exhibit weak ferromagnetic ordering due to spin canting, with critical temperatures varying depending on the specific cation in the structure. unifi.it One-dimensional chain-like compounds, however, typically show behavior characteristic of antiferromagnetically coupled chains. unifi.it

Prediction of Mechanical Phenomena in Related Oxalate Frameworks

While specific studies on the mechanical phenomena of this compound are not prominent, computational methods have been successfully used to predict unusual mechanical properties in related metal-oxalate frameworks. These studies provide a basis for understanding what might be possible in similar structures.

First-principles solid-state methods, a type of quantum mechanical calculation, have been used to determine a range of mechanical properties, including bulk modulus, Young's modulus, shear modulus, and Poisson's ratio. researchgate.net For example, computational studies on silver oxalate (Ag₂C₂O₄) predicted that it is a highly anisotropic material that exhibits extreme negative mechanical phenomena. researchgate.net

Two such predicted phenomena are:

Negative Poisson's Ratio (NPR): Most materials contract in the transverse directions when stretched in one direction. Materials with a negative Poisson's ratio, also known as auxetic materials, paradoxically become thicker. Silver oxalate was predicted to have a very large negative Poisson's ratio with a value of -1.27. researchgate.net

Negative Linear Compressibility (NLC): This is the counterintuitive phenomenon where a material expands along one or more directions under hydrostatic pressure. First-principles methods predicted that silver oxalate displays anisotropic NLC under certain pressures and isotropic NLC within a different pressure range. researchgate.net

These computational predictions for related oxalate frameworks highlight the potential for unusual mechanical behaviors in this class of materials, driven by their specific crystal structures and bonding arrangements. researchgate.netresearchgate.net Such theoretical investigations are crucial for the discovery and design of new materials with tailored mechanical responses. scispace.commdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthesis Routes for Advanced Architectures

Future research will increasingly focus on the development of sophisticated synthesis methodologies to control the size, shape, and dimensionality of iron(III) oxalate-based materials, moving beyond bulk powders to create advanced architectures with unique properties. Techniques such as reverse micelle-mediated synthesis have already demonstrated the ability to produce uniform and smooth nanorods of iron oxalate (B1200264) dihydrate. nih.gov These nanostructures, with average diameters of 70 nm and lengths of 470 nm, serve as precursors for various iron oxide nanoparticles. nih.gov

Hydrothermal synthesis is another promising avenue, enabling the creation of novel microscale structures. For instance, a one-step hydrothermal process using iron oxalate precursors has yielded spiky microparticles approximately 1-2 µm in diameter. murdoch.edu.auworldscientific.com Further exploration of hydrothermal and solvothermal parameters, including temperature, pressure, solvent systems, and the use of structure-directing agents, could lead to the formation of more complex morphologies like hierarchical assemblies, hollow spheres, or porous networks.

Additionally, the synthesis of composite nanomaterials, such as iron oxalate-capped iron oxide nanoparticles, represents a significant direction. isical.ac.in These core-shell or decorated structures could exhibit multifunctional properties, combining the photochemical activity of iron oxalate with the magnetic or catalytic properties of the iron oxide core. The exploration of green and sustainable synthesis routes, for example, using naturally occurring iron ore as a precursor for iron oxalate, is also gaining traction for applications in photocatalysis. mdpi.com

In-depth Understanding of Interfacial Photochemistry

While the bulk photochemical properties of iron(III) oxalate are well-documented, the behavior of this complex at interfaces remains a fertile ground for investigation. The interface between aqueous solutions and air is particularly relevant for atmospheric chemistry, where iron-oxalate complexes in aerosols can play a significant role in photochemical processes.

Recent studies have shown that the photolysis of the ferric oxalate complex is dramatically accelerated at the aqueous/air interface of droplets compared to bulk solutions. nih.govbohrium.com Research using techniques like Raman spectroscopy has begun to unravel the mechanism and kinetics of this interfacial photolysis, revealing that the concentration of the photoproduct, iron(II) oxalate, is higher at the surface and inside droplets than in the bulk. nih.govresearchgate.net The photolysis rate in droplets has been observed to be almost two orders of magnitude faster than in bulk experiments. nih.govbohrium.com

Future work should aim to provide a more detailed molecular-level picture of these interfacial processes. This includes investigating the orientation of the oxalate complexes at the interface, the role of interfacial water structure, and the dynamics of charge transfer and radical formation in this unique environment. Understanding these phenomena is crucial for accurately modeling the atmospheric aging of aerosols and the degradation of organic pollutants. caltech.eduresearchgate.net

Rational Design of Iron(III) Oxalate-Based Hybrid Materials

The integration of iron(III) oxalate into hybrid materials and metal-organic frameworks (MOFs) is an emerging paradigm for creating multifunctional materials with tunable properties. A key area of research is the development of hybrid magnets by intercalating functional molecular components, such as spin-crossover (SCO) Fe(III) complexes, into oxalate-based layered networks. nih.govacs.org These materials can exhibit the coexistence of magnetic ordering from the oxalate network and spin-crossover behavior from the intercalated iron complexes, leading to novel magneto-optical or magneto-structural properties. nih.gov

The design of iron(III) oxalate-based MOFs offers another promising direction. Researchers have synthesized iron(III) phosphate (B84403) oxalates with variable structural dimensionalities, including 3D and layered structures, by employing hydrothermal methods. researchgate.netrsc.org These materials exhibit interesting magnetic properties, such as antiferromagnetic ordering at low temperatures. researchgate.net Furthermore, iron-based oxalate-phosphate-amine MOFs are being explored for innovative applications in agriculture as slow-release fertilizers. researchgate.netnih.govscu.edu.audoaj.org The design of these MOFs allows for the incorporation of essential plant nutrients (N, P, and Fe) within a biodegradable framework. researchgate.netnih.gov

Future efforts will focus on the rational design of these hybrid materials to control their porosity, stability, and host-guest interactions. This will enable the development of materials for applications in gas storage, separation, catalysis, and targeted drug delivery.

Hybrid Material TypeComposition ExampleKey PropertiesPotential Application
Spin-Crossover Hybrid Magnet [Fe(III)(sal2trien)]2[Mn(II)2(ox)3]Coexistence of weak ferromagnetism and gradual spin crossoverMolecular switches, data storage
3D Phosphate Oxalate MOF [Fe2(HPO4)2(C2O4)(H2O)2]·2H2O3D connectivity, antiferromagnetic ordering (TN ≈ 29 K)Catalysis, gas sorption
Layered Phosphate Oxalate [Fe2(HPO4)2(C2O4)(H2O)2]2D layered structure, antiferromagnetic ordering (TN ≈ 29 K)Intercalation chemistry, sensors
Agri-Fertilizer MOF C8Fe8N16O52P8Contains P, N, and Fe; biodegradable frameworkSlow-release fertilizer

Exploration of Ultrafast Dynamics in Complex Environments

Understanding the primary photochemical events of iron(III) oxalate upon light absorption is critical for controlling its reactivity. Ultrafast spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, have been instrumental in mapping the reaction pathways and identifying short-lived intermediates.

Studies have revealed that the initial step following photoexcitation is an intramolecular electron transfer from the oxalate ligand to the iron center, which occurs on a sub-picosecond timescale. acs.orgmonash.edu This leads to the formation of an iron(II) complex with an oxidized oxalate ligand. Subsequent dissociation of the oxidized oxalate to form carbon dioxide and a carbon dioxide radical anion occurs within tens of picoseconds (e.g., within 40 ps). acs.orgmonash.edu Nanosecond flash photolysis studies have helped to characterize the transient absorption spectra of intermediates, such as the primary radical complex [(C2O4)2Fe(II)(C2O4•)]3-. researchgate.net

Femtosecond mid-infrared spectroscopy has provided even more detailed structural-dynamical information, revealing that an ultrafast decarboxylation occurs within 500 fs, generating a penta-coordinated ferrous dioxalate with a bent carbon dioxide radical anion ligand. rsc.org This intermediate then undergoes structural isomerization and subsequent loss of the CO2•− ligand on picosecond timescales. rsc.org

Future research will likely focus on exploring these ultrafast dynamics in more complex and realistic environments, such as within the confined spaces of MOFs, at interfaces, or in the presence of other atmospheric molecules. These studies will provide a more complete understanding of how the environment modulates the photochemical fate of iron(III) oxalate.

TimescaleEventIntermediate Species
< 500 fs Ultrafast decarboxylation following photoexcitation. rsc.orgPenta-coordinated ferrous dioxalate with a CO2•− ligand. rsc.org
Sub-picosecond Intramolecular electron transfer from oxalate to iron. acs.orgmonash.eduIron(II) complexed with one oxidized oxalate ligand. acs.orgmonash.edu
~40 ps Dissociation of the oxidized oxalate ligand. acs.orgmonash.eduFree solvated CO2 and CO2•− radical anion. acs.org
Tens of ps Structural isomerization of the initial photoproduct. rsc.org-
Hundreds of ps Loss of CO2•− ligand to form the final ferrous product. rsc.orgSquare-planar bisoxalatoferrate(II) [FeII(C2O4)2]2−. rsc.org

Integration with Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To gain deeper insights into the reaction mechanisms and material transformations of iron(III) oxalate, it is crucial to integrate advanced characterization techniques, particularly those that allow for in situ and operando measurements. Time-resolved X-ray absorption spectroscopy (TRXAS), including Extended X-ray Absorption Fine Structure (EXAFS), has emerged as a powerful tool for studying the photochemical redox reaction of ferrioxalate (B100866). nih.govnih.govnih.gov These techniques can determine the changes in the Fe-O bond lengths of transient species with picosecond time resolution and high accuracy, providing direct structural evidence for reaction intermediates. nih.govnih.gov

For example, femtosecond TRXAS studies have shown that upon photoexcitation, the Fe K-edge undergoes a significant red-shift within 140 fs, indicating the immediate photoreduction of Fe(III) to Fe(II), which is then followed by ligand dissociation. nih.gov

Future research should focus on applying operando spectroscopic methods to study iron(III) oxalate-based systems under realistic working conditions. For instance, operando X-ray diffraction or Raman spectroscopy could be used to monitor the structural changes in a hybrid material or catalyst during a photochemical reaction. Combining multiple techniques, such as simultaneous X-ray absorption and infrared spectroscopy, could provide a more comprehensive picture of the electronic and structural dynamics. These advanced characterization approaches are essential for establishing structure-function relationships and for the rational design of next-generation materials.

Sustainable and Circular Chemistry Applications

Iron(III) oxalate is at the heart of emerging sustainable technologies that align with the principles of a circular economy. A notable example is a proposed concept for sustainable iron-making that avoids the high temperatures and fossil fuels of traditional blast furnaces. researchgate.netacs.org This process involves:

Dissolving iron from iron ore using oxalic acid to form an aqueous solution of Fe(III) oxalate.

Photochemically reducing the Fe(III) oxalate to precipitate solid Fe(II) oxalate.

Thermally decomposing the Fe(II) oxalate at relatively low temperatures to produce metallic iron. researchgate.netacs.org

A key advantage of this process is the potential to recover the carbon oxides generated during decomposition and use them to resynthesize oxalic acid, creating a closed-loop, carbon-neutral cycle. acs.org Research has demonstrated near-complete recovery of pure iron from certain feedstocks using this method. researchgate.net

In agriculture, the use of iron-oxalate-based MOFs as slow-release fertilizers represents another sustainable application. scu.edu.audoaj.org These materials can enhance nutrient use efficiency, reduce fertilizer runoff, and improve soil health. isical.ac.in The biodegradability of the oxalate ligand, which can be consumed by soil microbes, facilitates the controlled release of nutrients. nih.gov

Future research in this area will focus on optimizing these processes for industrial scalability, improving their economic viability, and expanding the scope of applications. This includes exploring the use of iron(III) oxalate in other circular economy contexts, such as in the photocatalytic degradation of persistent organic pollutants or in the synthesis of valuable chemicals from biomass.

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